4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine
Overview
Description
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine (TFMMB) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a versatile reagent used in the synthesis of many compounds and is also the active ingredient in some pharmaceuticals. TFMMB has a wide range of biochemical and physiological effects that make it useful for laboratory experiments.
Scientific Research Applications
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals. It is also used as a substrate in the synthesis of peptides and proteins, as a ligand in the synthesis of metal-organic frameworks, and as a fluorinating agent in the synthesis of fluorinated compounds. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is used in the synthesis of heterocyclic compounds and as an inhibitor of enzymes.
Mechanism Of Action
The mechanism of action of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is not fully understood. However, it is known that the compound is a strong nucleophile and can react with electrophiles such as halogens, alcohols, and carboxylic acids. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine can act as a Lewis acid, forming complexes with electron-rich species such as amines and thiols.
Biochemical And Physiological Effects
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as to possess anti-tumor and anti-cancer properties. Additionally, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Advantages And Limitations For Lab Experiments
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is a versatile reagent with a wide range of applications. Additionally, it is soluble in many organic solvents and can be stored for long periods of time without degradation. However, 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is also highly toxic and should be handled with care. Additionally, it is flammable and should be stored away from sources of ignition.
Future Directions
The future of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is promising. Further research is needed to fully understand its mechanism of action and to identify new applications for the compound. Additionally, further research is needed to investigate its potential as an anti-cancer agent and to develop new synthetic methods for its synthesis. Additionally, further research is needed to investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as a neuroprotective and antidepressant agent. Finally, further research is needed to investigate its potential as a catalyst in the synthesis of pharmaceuticals and other compounds.
properties
IUPAC Name |
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNJOKWVSKLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CO1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.